molecular formula C22H26N6O5 B6532758 2-{5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide CAS No. 946383-70-6

2-{5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-(propan-2-yl)acetamide

Cat. No. B6532758
CAS RN: 946383-70-6
M. Wt: 454.5 g/mol
InChI Key: GRUKRYLIVTWWLC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a piperazine ring, and a pyrido[2,3-d]pyrimidine ring . These types of compounds are often studied for their potential biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the individual rings, followed by their coupling . The exact synthetic route would depend on the specific reactivity of the starting materials and the desired configuration of the final product.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence and position of its functional groups. For example, the carbonyl groups could be involved in nucleophilic addition reactions, while the piperazine ring might undergo substitution reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been studied for their anti-tubercular activity , suggesting that this compound might also have potential as a therapeutic agent.

properties

IUPAC Name

2-[5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O5/c1-14(2)24-17(29)13-28-21(31)18-15(6-7-23-19(18)25(3)22(28)32)26-8-10-27(11-9-26)20(30)16-5-4-12-33-16/h4-7,12,14H,8-11,13H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUKRYLIVTWWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C(=O)C2=C(C=CN=C2N(C1=O)C)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide

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